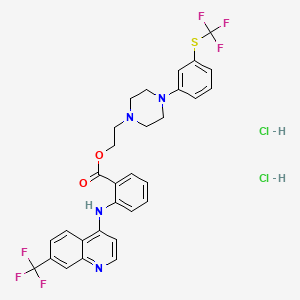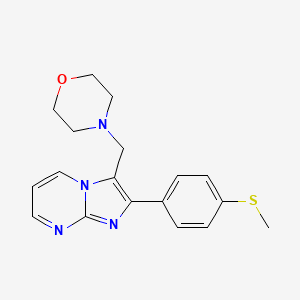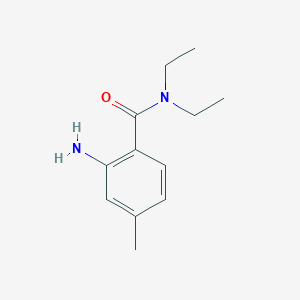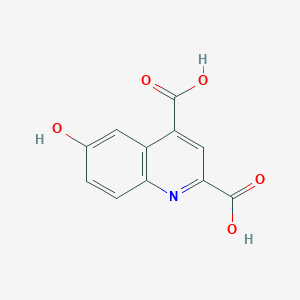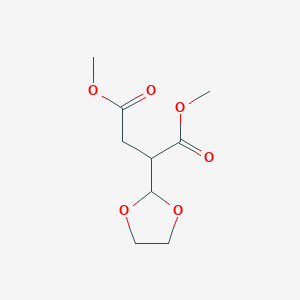
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is an organic compound with the molecular formula C9H14O6. It is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate can be synthesized through the reaction of dimethyl butanedioate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to promote the cyclization reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-yl)butanedioate involves its ability to form stable cyclic structures through intramolecular cyclization. This property makes it useful in various chemical reactions where stability and reactivity are crucial . The molecular targets and pathways involved in its action are primarily related to its interaction with nucleophiles and electrophiles in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: This compound is similar in structure and is used as a bio-based solvent.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Another compound with a 1,3-dioxolane ring, used in various organic synthesis applications.
Uniqueness
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is unique due to its specific structural configuration, which imparts distinct reactivity and stability properties. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
88820-09-1 |
|---|---|
Molekularformel |
C9H14O6 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
dimethyl 2-(1,3-dioxolan-2-yl)butanedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6(8(11)13-2)9-14-3-4-15-9/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
HYMPSERZSFKAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1OCCO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
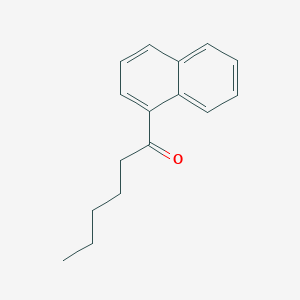
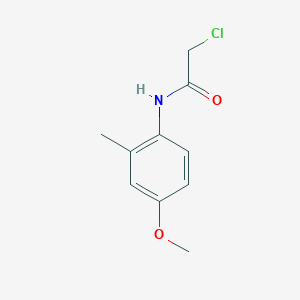
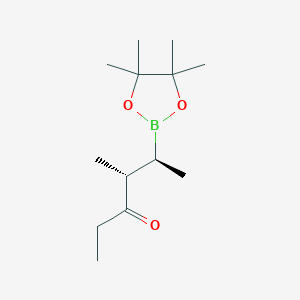
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)
